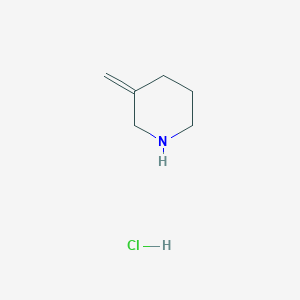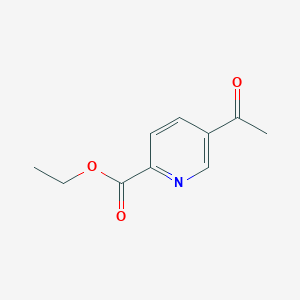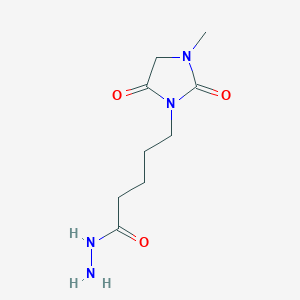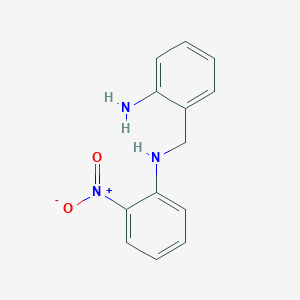
3-Methylidenepiperidine hydrochloride
Descripción general
Descripción
3-Methylidenepiperidine hydrochloride is a chemical compound with the CAS Number: 155137-12-5 . It has a molecular weight of 133.62 and is typically stored at room temperature . It is a useful reagent used in the synthesis of (piperidinomethylene)bis (phosphonic acid) derivatives used as antiosteoporosis agents .
Molecular Structure Analysis
The molecular formula of 3-Methylidenepiperidine hydrochloride is C6H12ClN . The InChI Code is 1S/C6H11N.ClH/c1-6-3-2-4-7-5-6;/h7H,1-5H2;1H .
Chemical Reactions Analysis
Piperidine derivatives, which include 3-Methylidenepiperidine hydrochloride, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
3-Methylidenepiperidine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 133.62 .
Aplicaciones Científicas De Investigación
Pharmaceutical Research
Piperidine derivatives are known for their pharmacophoric features and are utilized in various therapeutic applications. While specific research on “3-Methylidenepiperidine hydrochloride” is limited, its structural relation to piperidine suggests potential uses in drug discovery for conditions such as cancer, viral infections, malaria, and more .
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal properties of piperidine derivatives could indicate that “3-Methylidenepiperidine hydrochloride” may be researched for use in treating infections caused by bacteria and fungi .
Analgesic and Anti-inflammatory
Piperidine compounds have been used as analgesics and anti-inflammatory agents. “3-Methylidenepiperidine hydrochloride” could potentially be explored for its effectiveness in pain relief and reducing inflammation .
Anti-Alzheimer’s and Antipsychotic
Research into piperidine derivatives has included their use in neurodegenerative diseases like Alzheimer’s and mental health conditions like psychosis. There’s a possibility that “3-Methylidenepiperidine hydrochloride” might have applications in these areas .
Chemical Synthesis
Piperidine derivatives are important building blocks in synthetic medicinal chemistry. “3-Methylidenepiperidine hydrochloride” could serve as a precursor or intermediate in the synthesis of more complex compounds .
Safety And Hazards
Propiedades
IUPAC Name |
3-methylidenepiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-6-3-2-4-7-5-6;/h7H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFHFWDARLQQBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylidenepiperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[3-(Diethylamino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B1392723.png)


![3-(4-Chlorophenyl)-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]isoxazole-4-carboxylic acid](/img/structure/B1392728.png)
![1-(2-{[(Ethylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid](/img/structure/B1392730.png)

![8-Cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1392734.png)

![[2-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine](/img/structure/B1392739.png)

![Tert-butyl 4-{[(2-chloroethyl)amino]carbonyl}-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1392743.png)

